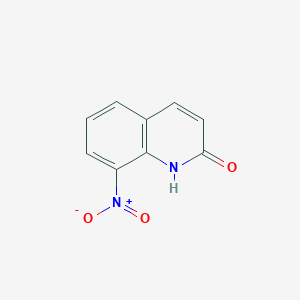

8-Nitroquinolin-2(1H)-one

描述

8-Nitroquinolin-2(1H)-one is a chemical compound with the molecular formula C9H6N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 8-position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinolin-2(1H)-one derivatives with additional oxygen-containing functional groups.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents like tin(II) chloride.

Substitution: This compound can participate in substitution reactions where the nitro group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Quinolin-2(1H)-one derivatives with additional oxygen-containing groups.

Reduction: 8-Aminoquinolin-2(1H)-one.

Substitution: Various substituted quinolin-2(1H)-one derivatives.

科学研究应用

Biological Activities

Antiparasitic Properties

One of the most notable applications of 8-nitroquinolin-2(1H)-one is its antiparasitic activity. Research has demonstrated its efficacy against protozoan parasites such as Leishmania infantum and Trypanosoma brucei brucei, which are responsible for leishmaniasis and sleeping sickness, respectively. The compound's mechanism of action is believed to involve an intramolecular hydrogen bond between the lactam and nitro groups, which significantly influences its redox potential and biological activity .

Anticancer Potential

In addition to its antiparasitic properties, this compound has been investigated for its potential anticancer activities. Some derivatives of this compound have shown selective toxicity towards cancer cell lines while exhibiting low cytotoxicity towards normal cells, making them promising candidates for further development in cancer therapy .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including pallado-catalyzed cross-coupling reactions. These synthetic routes allow for the modification of the compound to enhance its biological activity. For instance, studies have explored pharmacomodulation at different positions of the quinoline scaffold to optimize the compound's efficacy against specific parasites .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound derivatives in treating parasitic infections:

- Study on Antileishmanial Activity : A series of 31 derivatives were synthesized and evaluated for their activity against Leishmania infantum. The results indicated that compounds with a redox potential above -0.6 V exhibited significant antileishmanial activity, emphasizing the importance of redox chemistry in drug design .

- Antitrypanosomal Activity : Another study focused on the development of derivatives with enhanced activity against Trypanosoma brucei brucei. The introduction of specific substituents at strategic positions led to compounds that displayed micromolar antitrypanosomal activity with low cytotoxicity .

Summary Table of Key Findings

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| This compound | Antiparasitic | Nitro group at position 8 |

| 3-Bromo-8-nitroquinolin-2(1H)-one | Selective antitrypanosomal | Bromo substitution at position 3 |

| 4-Methyl-8-nitroquinolin-2(1H)-one | Enhanced antileishmanial | Methyl group at position 4 |

| Compound 22 | Antileishmanial & low cytotoxicity | Bioactivated by NTR1 of L. donovani |

作用机制

The mechanism of action of 8-Nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

8-Aminoquinolin-2(1H)-one: A reduction product of 8-Nitroquinolin-2(1H)-one with similar structural features but different chemical properties.

Quinolin-2(1H)-one: The parent compound without the nitro group, used as a reference in comparative studies.

Uniqueness: this compound is unique due to the presence of the nitro group at the 8-position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

生物活性

8-Nitroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against parasitic infections. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound, characterized by its nitro and quinoline moieties, has been synthesized through various methods, including pallado-catalyzed cross-coupling reactions. Recent studies have optimized the Suzuki-Miyaura reaction to produce a range of derivatives with potential therapeutic applications . The synthesis typically involves nitration followed by cyclization processes that yield the desired quinolinone structure.

Biological Activities

1. Antiparasitic Activity

Research has demonstrated that this compound exhibits notable antiparasitic activity, particularly against Leishmania infantum and Trypanosoma brucei brucei. A series of 31 derivatives were synthesized and evaluated in vitro, revealing that certain structural modifications significantly enhance their efficacy . For instance, compound 22 displayed both antileishmanial and antitrypanosomal activity with low cytotoxicity towards human HepG2 cells. The mechanism of action involves bioactivation by type 1 nitroreductases (NTRs) present in the parasites, which convert the compound into its active form .

2. Antimicrobial Properties

The antimicrobial potential of this compound derivatives has also been explored. Studies indicate that these compounds possess antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, derivatives with specific substituents showed enhanced inhibition against Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups on the anilide ring was found to improve their lipophilicity and antimicrobial efficacy .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of functional groups and their positions on the quinoline scaffold. For instance:

- Intramolecular Hydrogen Bonding : The antileishmanial activity is influenced by an intramolecular hydrogen bond between the lactam function and the nitro group, which shifts the redox potential favorably (+0.3 V compared to 8-nitroquinoline) .

- Redox Potential : Compounds with redox potentials above -0.6 V exhibited significant activity against L. infantum, indicating a correlation between redox properties and biological efficacy .

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Antileishmanial Activity : In vitro studies showed that compound 22 had an IC50 value of approximately 12 µM against L. infantum, demonstrating its potential as a therapeutic agent .

- Antitrypanosomal Activity : Compound 21 exhibited micromolar activity against T. brucei brucei with an IC50 of around 1.5 µM, indicating its promise in treating African sleeping sickness .

Data Summary

| Compound | Activity Type | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index |

|---|---|---|---|---|

| Compound 22 | Antileishmanial | 12 | >120 | >10 |

| Compound 21 | Antitrypanosomal | 1.5 | >120 | >80 |

属性

IUPAC Name |

8-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIFZNBFLQNYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323745 | |

| Record name | 8-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-12-3 | |

| Record name | 7461-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 8-Nitroquinolin-2(1H)-one derivatives interesting for antiparasitic drug development?

A1: These compounds exhibit activity against Leishmania and Trypanosoma species, the parasites responsible for leishmaniasis and trypanosomiasis respectively. [, , ] These neglected tropical diseases impact millions globally, highlighting the need for new therapeutic options.

Q2: Can you provide an example of how modifications to the this compound scaffold affect its activity?

A3: Introducing a bromine atom at position 6 yielded a derivative with potent activity against both T. brucei and T. cruzi. This compound (6-bromo-8-nitroquinolin-2(1H)-one) displayed nanomolar activity against T. brucei trypomastigotes and submicromolar activity against T. cruzi amastigotes. [] In another study, adding a para-carboxyphenyl group at position 3 resulted in selective activity against T. brucei, with micromolar potency. []

Q3: What are the implications of this compound derivatives being mutagenic in the Ames test but not genotoxic in the comet assay?

A5: While mutagenicity in the Ames test raises concerns, the lack of genotoxicity in the comet assay, which assesses DNA damage directly in cells, suggests a more nuanced situation. [] Further research is crucial to fully understand the mutagenic potential of these compounds and develop strategies to mitigate any potential risks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。